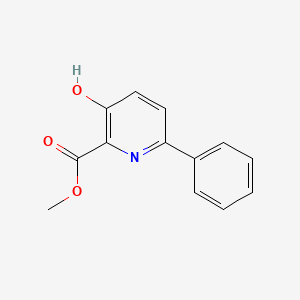
Methyl 3-hydroxy-6-phenylpicolinate
Cat. No. B3240598
Key on ui cas rn:
144233-92-1
M. Wt: 229.23 g/mol
InChI Key: FIPAMCNGHYFYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05391537
Procedure details


1.9 g of methyl 3-benzyloxy-6-phenylpicolinate was reduced with 10% palladium carbon/methanol, and the resultant product was purified by column chromatography to obtain an aimed compound.
Name
methyl 3-benzyloxy-6-phenylpicolinate
Quantity
1.9 g
Type
reactant
Reaction Step One

Name
palladium carbon methanol
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([C:21]([O:23][CH3:24])=[O:22])=[N:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13][CH:14]=1)C1C=CC=CC=1>[C].[Pd].CO>[OH:8][C:9]1[C:10]([C:21]([O:23][CH3:24])=[O:22])=[N:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13][CH:14]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
methyl 3-benzyloxy-6-phenylpicolinate
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)C1=CC=CC=C1)C(=O)OC
|
Step Two
|
Name
|
palladium carbon methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd].CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant product was purified by column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=NC(=CC1)C1=CC=CC=C1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
